molecular formula C5H14Cl2N2 B2929445 (2E)-pent-2-ene-1,5-diamine dihydrochloride CAS No. 1949853-97-7

(2E)-pent-2-ene-1,5-diamine dihydrochloride

Cat. No.: B2929445
CAS No.: 1949853-97-7
M. Wt: 173.08
InChI Key: ZTTVOGXEDVHPPC-SEPHDYHBSA-N
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Description

(2E)-Pent-2-ene-1,5-diamine dihydrochloride is a dihydrochloride salt of an unsaturated aliphatic diamine. Its structure comprises a five-carbon chain with a trans (E)-configured double bond between C2 and C3, terminated by amine groups at positions 1 and 3.

Properties

IUPAC Name

(E)-pent-2-ene-1,5-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2.2ClH/c6-4-2-1-3-5-7;;/h1-2H,3-7H2;2*1H/b2-1+;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTVOGXEDVHPPC-SEPHDYHBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C=CCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CN)/C=C/CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-pent-2-ene-1,5-diamine dihydrochloride typically involves the reaction of pent-2-ene-1,5-diamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The process can be summarized as follows:

  • Dissolve pent-2-ene-1,5-diamine in an appropriate solvent such as ethanol or water.
  • Slowly add hydrochloric acid to the solution while maintaining a low temperature to control the exothermic reaction.
  • Stir the mixture until the reaction is complete, and the dihydrochloride salt precipitates out.
  • Filter and purify the product by recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: (2E)-Pent-2-ene-1,5-diamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the double bond to a single bond, resulting in pentane-1,5-diamine dihydrochloride.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed:

    Oxidation: Amides or nitriles.

    Reduction: Pentane-1,5-diamine dihydrochloride.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2E)-Pent-2-ene-1,5-diamine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2E)-pent-2-ene-1,5-diamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzymatic activity. The double bond in the structure may also participate in conjugation with other molecules, enhancing its reactivity and binding affinity.

Comparison with Similar Compounds

Structural and Molecular Features

Table 1 summarizes key structural differences between (2E)-pent-2-ene-1,5-diamine dihydrochloride and analogous compounds:

Compound Molecular Formula Molecular Weight Key Structural Features
This compound C₅H₁₀N₂·2HCl 175.10 (hyp.) Unsaturated backbone (E-configuration), diamine
Pentane-1,5-diamine dihydrochloride C₅H₁₄N₂·2HCl 175.10 Saturated straight-chain diamine, endogenous metabolite
(2S)-2,5-Diaminopentanamide dihydrochloride C₅H₁₃N₃O·2HCl 230.10 Stereocenter at C2, amide group at C5
N-(1-Naphthyl)ethylenediamine dihydrochloride (NEDA) C₁₂H₁₄N₂·2HCl 259.17 Aromatic naphthyl group, ethylenediamine backbone

Key Observations :

  • Stereochemical variations, such as the (2S)-configuration in 2,5-diaminopentanamide dihydrochloride, influence spatial orientation and reactivity .
  • Aromatic substitutions (e.g., NEDA) enhance conjugation and utility in analytical applications, such as azo coupling .

Key Findings :

  • Pentane-1,5-diamine dihydrochloride is identified as an endogenous metabolite, suggesting roles in cellular processes .
  • NEDA demonstrates utility in photometric assays, with detection limits influenced by coupling efficiency . For example, NEDA achieved an LOD of 0.241 µg/mL for chloramphenicol, outperforming 2-naphthol-based methods (LOD: 0.36 µg/mL) .
  • The unsaturated structure of this compound may confer unique reactivity, such as enhanced chelation or participation in Michael addition reactions.

Physical and Chemical Properties

While direct data are sparse, inferences can be made:

  • Solubility : Diamine dihydrochlorides are generally water-soluble due to ionic character. The unsaturated compound may exhibit lower solubility than saturated analogs due to reduced polarity.
  • Stability : The E-configuration double bond in this compound may increase susceptibility to oxidation compared to saturated counterparts.

Biological Activity

(2E)-Pent-2-ene-1,5-diamine dihydrochloride is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological applications, including antimicrobial and anticancer properties.

The synthesis of this compound typically involves reacting pent-2-ene-1,5-diamine with hydrochloric acid. The process can be summarized as follows:

  • Dissolution : Dissolve pent-2-ene-1,5-diamine in a solvent (e.g., ethanol or water).
  • Addition of HCl : Slowly add hydrochloric acid while maintaining low temperatures to control the reaction.
  • Stirring : Stir the mixture until the dihydrochloride salt precipitates.
  • Filtration and Purification : Filter and purify the product through recrystallization.

This compound features amine groups capable of forming hydrogen bonds and electrostatic interactions, which are crucial for its biological activity .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzymatic activity by binding to active sites through hydrogen bonding and electrostatic interactions.
  • Binding Affinity : The presence of a double bond in its structure may enhance reactivity and binding affinity with other biomolecules .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been investigated for its effectiveness against various pathogens, including bacteria and fungi. For instance:

PathogenActivity
Staphylococcus aureusInhibitory effect
Escherichia coliModerate activity
Candida albicansEffective antifungal

These findings suggest that the compound could serve as a potential therapeutic agent in treating infections caused by resistant strains .

Anticancer Properties

The compound has also shown promise in cancer therapy. Studies have reported that it induces apoptosis in cancer cell lines through various mechanisms:

  • Cytotoxicity : Demonstrated cytotoxic effects on hypopharyngeal tumor cells.
  • Mechanisms of Action : Potential pathways include disruption of DNA replication and induction of oxidative stress within cancer cells .

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

  • Study on Antimicrobial Efficacy :
    • Conducted on a range of bacterial strains.
    • Results indicated a significant reduction in bacterial load when treated with the compound.
  • Clinical Trials for Cancer Treatment :
    • Phase I trials demonstrated safety and preliminary efficacy in patients with advanced solid tumors.
    • Ongoing studies are assessing optimal dosing strategies and combination therapies .

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